molecular formula C15H7ClF6N2O3 B3042518 N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide CAS No. 646456-08-8

N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide

Cat. No. B3042518
CAS RN: 646456-08-8
M. Wt: 412.67 g/mol
InChI Key: ZCJJTKXGSZTLQT-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide, also known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 396.68 g/mol.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to activate the caspase pathway, which plays a crucial role in the regulation of apoptosis. N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have a low toxicity profile and no significant adverse effects on vital organs.

Advantages and Limitations for Lab Experiments

N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has several advantages for lab experiments, including its high purity, solubility in organic solvents, and low toxicity profile. However, N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has some limitations, such as its relatively high cost and limited availability.

Future Directions

There are several potential future directions for the research on N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide. One possible direction is the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide derivatives with improved anticancer activity and reduced toxicity. Another direction is the investigation of the use of N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide in the fabrication of advanced materials, such as organic solar cells and organic memory devices. Additionally, the exploration of the mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide and its potential use in other disease models could be a promising area of research.
Conclusion:
In conclusion, N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has been extensively studied for its potential anticancer activity, as well as its applications in organic synthesis and material science. N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has several advantages for lab experiments, including its high purity and low toxicity profile, but also has some limitations, such as its relatively high cost and limited availability. There are several potential future directions for the research on N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide, including the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide derivatives with improved properties and the investigation of its use in advanced materials.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has been shown to have anticancer activity by inhibiting the growth of cancer cells. N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has also been used as a building block in the synthesis of various organic compounds, such as heterocycles and chiral ligands. In material science, N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF6N2O3/c16-11-2-1-7(3-12(11)24(26)27)13(25)23-10-5-8(14(17,18)19)4-9(6-10)15(20,21)22/h1-6H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJTKXGSZTLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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